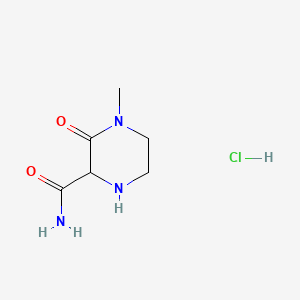
4-Methyl-3-oxopiperazine-2-carboxamidehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-3-oxopiperazine-2-carboxamide hydrochloride is a synthetic organic compound known for its unique physical and chemical properties. It belongs to the group of cyclic piperazine derivatives and is also recognized as a benzamide derivative. This compound has been utilized in various scientific experiments and research applications due to its versatile nature.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-oxopiperazine-2-carboxamide hydrochloride typically involves the reaction of piperazine derivatives with appropriate reagents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but generally, the process includes:
Starting Materials: Piperazine derivatives and methylating agents.
Reaction Conditions: The reaction is usually carried out in a solvent such as methanol or ethanol, under reflux conditions.
Purification: The product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 4-methyl-3-oxopiperazine-2-carboxamide hydrochloride involves large-scale synthesis using automated reactors and continuous flow processes. The reaction parameters are optimized to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards.
化学反应分析
Types of Reactions
4-methyl-3-oxopiperazine-2-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups.
科学研究应用
4-methyl-3-oxopiperazine-2-carboxamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and other industrial products.
作用机制
The mechanism of action of 4-methyl-3-oxopiperazine-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
4-methyl-3-oxopiperazine-2-carboxamide hydrochloride can be compared with other similar compounds, such as:
4-methyl-3-oxopiperazine-2-carboxamide: Lacks the hydrochloride group, which may affect its solubility and reactivity.
3-oxopiperazine-2-carboxamide: Differs in the presence of the methyl group, which can influence its chemical properties and biological activity.
4-methylpiperazine-2-carboxamide:
The uniqueness of 4-methyl-3-oxopiperazine-2-carboxamide hydrochloride lies in its specific combination of functional groups, which confer distinct physical, chemical, and biological properties.
属性
分子式 |
C6H12ClN3O2 |
|---|---|
分子量 |
193.63 g/mol |
IUPAC 名称 |
4-methyl-3-oxopiperazine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C6H11N3O2.ClH/c1-9-3-2-8-4(5(7)10)6(9)11;/h4,8H,2-3H2,1H3,(H2,7,10);1H |
InChI 键 |
DHEKAQPGYHHONL-UHFFFAOYSA-N |
规范 SMILES |
CN1CCNC(C1=O)C(=O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylicaciddihydrochloride](/img/structure/B13583875.png)
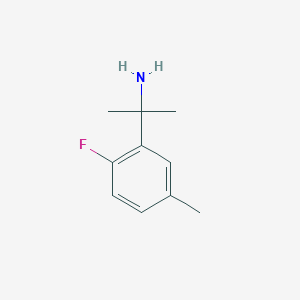

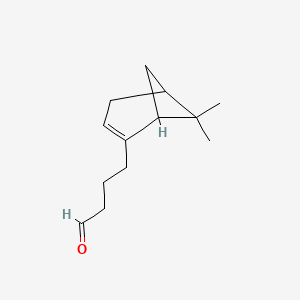
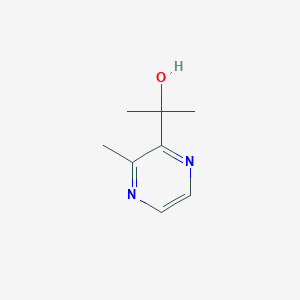
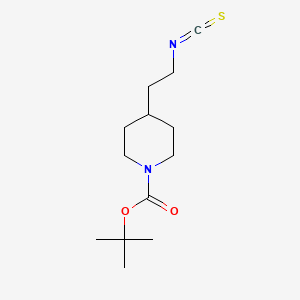
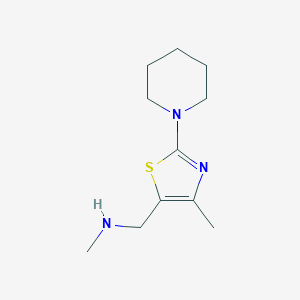
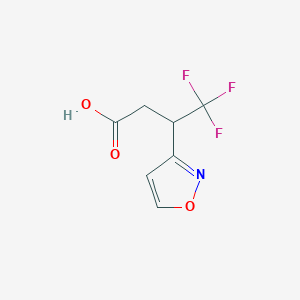
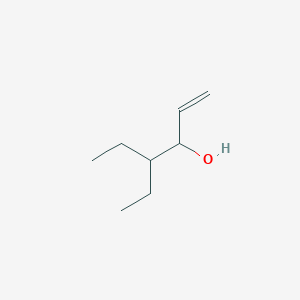
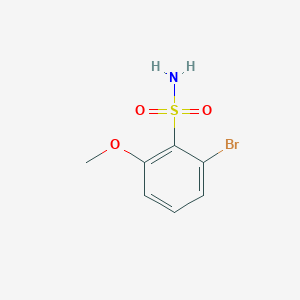
![3-[3-(Pyridin-4-yl)phenyl]piperazin-2-one](/img/structure/B13583926.png)
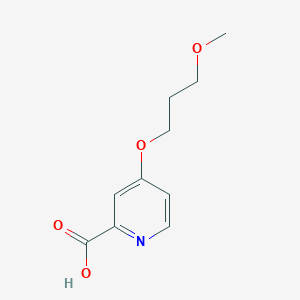
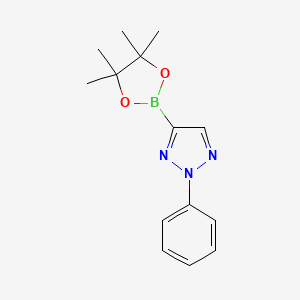
![3-[N-phenyl-1-(5-phenyl-1,2-oxazol-3-yl)formamido]propanoicacid](/img/structure/B13583940.png)
